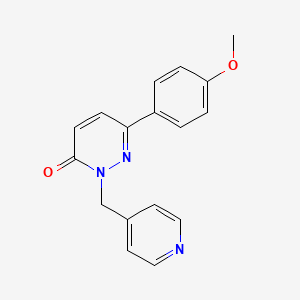
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one, also known by its CAS number 23338-42-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H21N3O3
- Molecular Weight : 399.4418 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 598°C at 760 mmHg
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been reported to reduce the levels of TNF-alpha and IL-6 in cell cultures, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : IC50 values indicate potent growth inhibition.
- A549 (Lung Cancer) : Exhibits significant antitumor activity with IC50 values comparable to standard chemotherapeutics.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It has been suggested that it binds to specific receptors, modulating their activity and influencing signal transduction pathways.
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
-
In Vitro Studies :
- A study conducted on MCF-7 cells showed an IC50 value of approximately 0.5 µM, indicating high potency against breast cancer cells.
- Another study on A549 cells reported an IC50 value of 0.8 µM, suggesting effective inhibition of lung cancer cell proliferation.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological properties compared to similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)pyridazine | Lacks pyridinylmethyl group | Lower activity |
| 6-(Pyridin-4-ylmethyl)thio-pyridazine | Lacks methoxyphenyl group | Different reactivity |
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-4-2-14(3-5-15)16-6-7-17(21)20(19-16)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWPRCADWZABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













